8-Prenylmucronulatol
Description
8-Prenylmucronulatol is a prenylated isoflavanoid isolated from plant sources, notable for its anti-leishmanial activity. Its mechanism involves selective inhibition of Leishmania donovani topoisomerase II (Topo II) and kinetoplast DNA (kDNA) linearization, destabilizing the parasite’s genetic material . This compound belongs to a class of natural products with modified isoflavonoid backbones, where the 8-prenyl substituent enhances bioactivity and target specificity.
Properties
Molecular Formula |
C22H26O5 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(3R)-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-(3-methylbut-2-enyl)-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C22H26O5/c1-13(2)5-7-17-18(23)9-6-14-11-15(12-27-21(14)17)16-8-10-19(25-3)20(24)22(16)26-4/h5-6,8-10,15,23-24H,7,11-12H2,1-4H3/t15-/m0/s1 |
InChI Key |
WEMQLGFQFNBABO-HNNXBMFYSA-N |
SMILES |
CC(=CCC1=C(C=CC2=C1OCC(C2)C3=C(C(=C(C=C3)OC)O)OC)O)C |
Isomeric SMILES |
CC(=CCC1=C(C=CC2=C1OC[C@H](C2)C3=C(C(=C(C=C3)OC)O)OC)O)C |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OCC(C2)C3=C(C(=C(C=C3)OC)O)OC)O)C |
Synonyms |
8-prenylmucronulatol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Analogues
The table below summarizes key similarities and differences between 8-Prenylmucronulatol and related compounds:
Key Findings
Isoflavanoid Derivatives
- All three inhibit Topo II, but 8-Prenylmucronulatol uniquely induces kDNA damage, suggesting enhanced parasiticidal effects .
- Isomucronulatol: Structural isomer lacking the 8-prenyl group.
Non-Isoflavanoid Analogues
- 8-Prenylnaringenin: A prenylated flavonoid from hops, structurally distinct due to its flavanone core. Despite shared prenylation, it exhibits estrogenic activity rather than anti-parasitic effects, highlighting the importance of the isoflavanoid scaffold in Topo II targeting .
- Dihydrobetulinic Acid (DHBA): A pentacyclic triterpenoid with broader enzyme inhibition (Topo I and II). While DHBA’s dual mechanism may increase efficacy, it also raises toxicity risks compared to 8-Prenylmucronulatol’s selective Topo II inhibition .
Mechanistic and Pharmacological Insights
- Target Specificity : 8-Prenylmucronulatol’s selective Topo II inhibition contrasts with DHBA’s dual-target action. This specificity may reduce off-target effects in host cells .
- Structural Determinants: Prenylation at the 8-position enhances membrane permeability and target binding in isoflavanoids, as seen in 8-Prenylmucronulatol but absent in Isomucronulatol .
- Natural vs. Synthetic Sources : Most compounds are plant-derived, but DHBA and Isomucronulatol can be synthetically modified to improve bioavailability or activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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